1-(2-Fluorobenzyl)imidazolidin-2-one
Overview
Description
1-(2-Fluorobenzyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H11FN2O It is a derivative of imidazolidin-2-one, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)imidazolidin-2-one typically involves the reaction of 2-fluorobenzylamine with ethylene carbonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(2-Fluorobenzyl)imidazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)imidazolidin-2-one is not well-defined. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2-Fluorobenzyl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives:
1-Benzylimidazolidin-2-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(2-Chlorobenzyl)imidazolidin-2-one: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
1-(2-Methylbenzyl)imidazolidin-2-one: Contains a methyl group, leading to different steric and electronic effects.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]imidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFHHBMXLUGNAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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